

purchase Fulvestrant Impurity 4 certified standard

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Compound of Interest

Compound Name: Fulvestrant Impurity 4

CAS No.: 1621885-82-2

Cat. No.: B601965

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Application Note: Strategic Control and Analysis of **Fulvestrant Impurity 4** (CAS 1621885-82-2)[1][2][3]

Executive Summary

In the development of Fulvestrant (Faslodex) generics and biosimilars, the control of process-related impurities is a critical quality attribute (CQA).[1][2][3] While pharmacopoeial impurities (EP Impurity A, B, C) are well-documented, **Fulvestrant Impurity 4** (identified in major catalogs and chemical registries as CAS 1621885-82-2) represents a specific, complex process impurity involving the steroid core's unsaturation and side-chain activation.[1][2][3]

This guide provides a technical roadmap for identifying, quantifying, and controlling this impurity. It argues for the necessity of a Certified Reference Standard due to the impurity's structural complexity (containing a

tetraene moiety and a mesylated side chain), which makes de novo synthesis and isolation in the QC lab resource-prohibitive.[1][3]

Chemical Identity & Mechanistic Origin

To control an impurity, one must understand its genesis.^[3] "Impurity 4" is not a random degradation product; it is a fingerprint of a specific synthetic route involving side-chain coupling and activation.^{[1][2][3]}

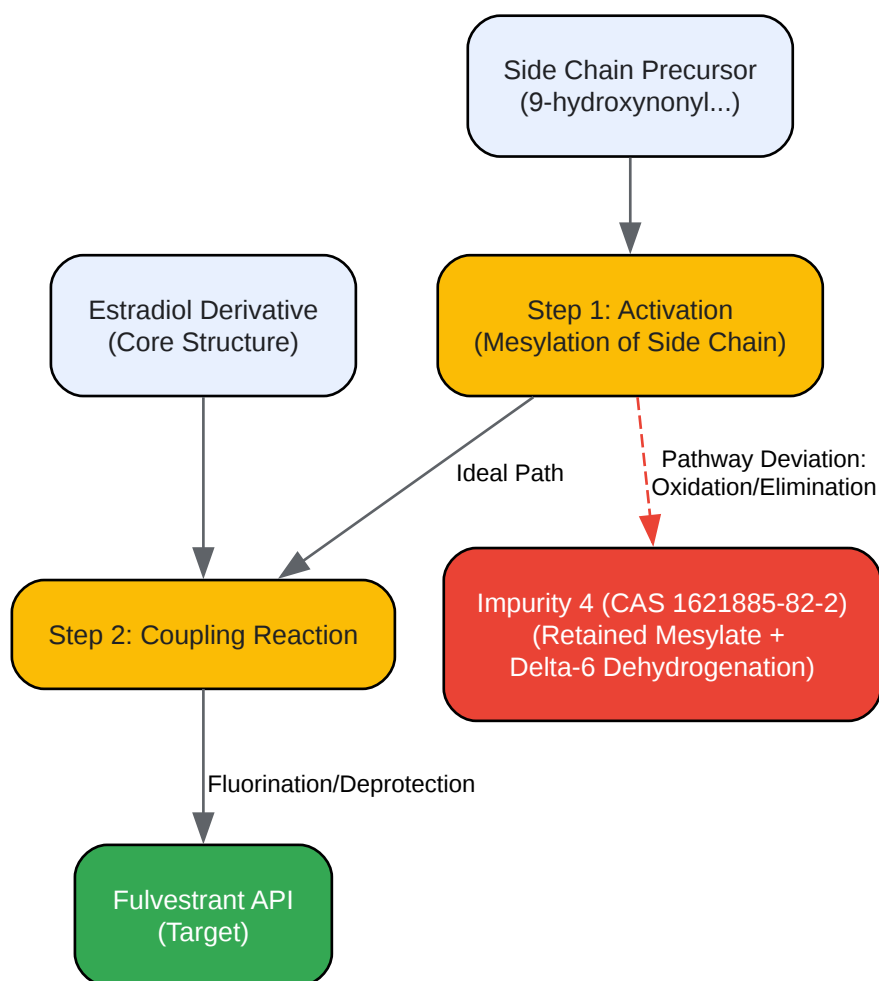
- Common Designation: **Fulvestrant Impurity 4**
- CAS Number: 1621885-82-2^{[1][2][3][4]}
- Chemical Name: (17
)-3-Hydroxy-17-acetoxy-7
-[9-[(methylsulfonyl)oxy]nonyl]estra-1,3,5(10),6-tetraene.^{[1][2][3]}
- Molecular Formula:
^{[1][2][3][4]}
- Molecular Weight: 532.7 g/mol ^{[1][2][3]}

Mechanistic Pathway

Fulvestrant synthesis often involves coupling a long alkyl side chain to the steroid core.^{[1][3]} A common intermediate is the 9-hydroxynonyl derivative, which is activated (often via mesylation) to facilitate the final addition of the pentafluoropentyl group.^{[1][2][3]}

Impurity 4 arises from two simultaneous deviations:

- Incomplete Reaction/Side Reaction: The mesylate group (methylsulfonyl) remains unreacted or is formed on a side-chain precursor.^{[1][2][3]}
- Core Degradation: The introduction of a double bond at position C6-C7 (), creating a tetraene system.^{[2][3]} This often occurs under the harsh acidic or basic conditions used during side-chain coupling or deprotection steps.^{[1][2]}



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Figure 1: Mechanistic origin of Impurity 4 during the side-chain activation and coupling phase. [1][2][3]

Analytical Protocol: Separation and Quantification

The detection of Impurity 4 is challenging because its polarity (due to the mesylate and acetate groups) differs from the highly lipophilic Fulvestrant API. [2][3] Standard isocratic methods may elute it in the void volume or cause it to co-elute with other polar degradants. [3]

Methodology: Gradient UHPLC with UV detection. [1][2][3]

Protocol A: Chromatographic Conditions

Parameter	Specification	Rationale
Column	C18 or C8 (e.g., Zorbax SB-C8), mm, 3.5 m	C8 is often preferred for Fulvestrant to reduce excessive retention time of the main peak while maintaining resolution of polar impurities. [1] [2] [3]
Mobile Phase A	Water (0.1% Phosphoric Acid or Formic Acid)	Acidic pH suppresses ionization of silanols, improving peak shape. [2] [3]
Mobile Phase B	Acetonitrile : Methanol (50:50 v/v)	Methanol helps solubilize the steroid core; ACN sharpens peaks. [2] [3]
Flow Rate	1.0 - 1.2 mL/min	Optimized for pressure limits and resolution. [1] [2] [3]
Detection	UV @ 225 nm	The tetraene system in Impurity 4 has a distinct chromophore but shares the 225 nm max with the API. [3]
Column Temp	35°C	Improves mass transfer and reduces backpressure. [1] [2] [3]
Injection Vol	10 L	Standard load to avoid column saturation.

Protocol B: Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	60	40	Initial hold for very polar degradants.
5.0	60	40	Isocratic hold.[1][2]
25.0	10	90	Linear ramp to elute Fulvestrant and lipophilic impurities.
30.0	10	90	Wash.
31.0	60	40	Re-equilibration.
40.0	60	40	End of Run.[2][3]

Critical Success Factor: Impurity 4, containing the mesylate (polar) and acetate, will likely elute before the main Fulvestrant peak.[3] The "Sulfone" impurity (EP Impurity A) is the critical pair to resolve against.[2][3]

Identification Protocol: LC-MS Confirmation

When purchasing a standard, you must verify it against your specific impurity peak. Impurity 4 has a unique mass signature distinct from the Sulfone or the 17-alpha epimer.

Mass Spectrometry Settings (ESI+):

- Ion Source: Electrospray Ionization (Positive Mode).[1][2][3]
- Target Ion:
 - Fulvestrant
Da.[2][3]
 - Impurity 4

Da. (Note: The loss of the pentafluoropentyl group and presence of mesylate changes the mass significantly).[2][3]

- Observation: You may see an adduct or a fragment loss of the acetate group ().[\[1\]\[2\]](#)

Self-Validation Step:

- Inject the Certified Standard of Impurity 4.[\[3\]](#) Note the Retention Time (RT).
- Spike your Fulvestrant API sample with the standard.[\[3\]](#)
- Pass Criteria: The peak area of the suspected impurity in the sample should increase without peak splitting (demonstrating co-elution and identity).[\[3\]](#)

Why Purchase a "Certified" Standard?

For "Impurity 4," a simple "research grade" chemical is insufficient for regulatory filing (ANDA/DMF).[\[2\]\[3\]](#)

- Response Factor Calculation: Impurity 4 has a conjugated tetraene system ().[\[2\]\[3\]](#) Its UV extinction coefficient () at 225 nm will differ significantly from Fulvestrant (which is a triene).[\[2\]\[3\]](#)
 - Risk:[\[1\]\[2\]\[3\]](#) Assuming a Response Factor (RF) of 1.0 will lead to massive quantification errors (over- or under-estimation).[\[1\]\[2\]](#)
 - Solution: A Certified Reference Material (CRM) comes with a purity assay (Mass Balance or qNMR).[\[2\]\[3\]](#) You use this to calculate the Relative Response Factor (RRF) experimentally.[\[2\]\[3\]](#)
- Stereochemical Complexity: The standard guarantees the specific stereochemistry (17-acetate, 7- -chain).[\[1\]\[2\]](#) Synthesizing this in-house requires stereoselective steps that are prone to producing enantiomeric mixtures (Impurity B analogues) that confuse the analysis.[\[1\]\[2\]](#)
- Traceability: Certified standards provide a COA with traceability to SI units (via NIST or similar primary standards) required for ICH Q3A/Q3B reporting.[\[2\]\[3\]](#)

References

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